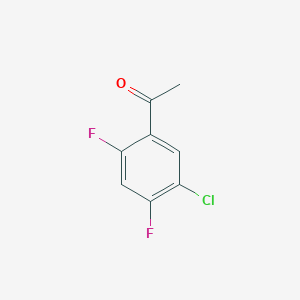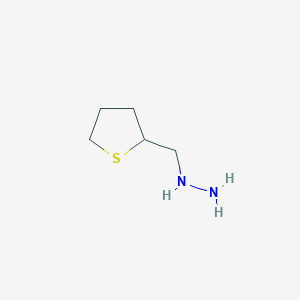
((Tetrahydrothiophen-2-yl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Tetrahydrothiophen-2-yl)methyl)hydrazine is a chemical compound with the molecular formula C5H12N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetrahydrothiophen-2-yl)methyl)hydrazine typically involves the reaction of tetrahydrothiophene with hydrazine. One common method is the nucleophilic substitution reaction where tetrahydrothiophene is treated with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C4H8S+N2H4⋅H2O→C5H12N2S+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
((Tetrahydrothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
((Tetrahydrothiophen-2-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((Tetrahydrothiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
Tetrahydrothiophene: The parent compound without the hydrazine group.
Hydrazine: A simple hydrazine compound without the thiophene ring.
Uniqueness
((Tetrahydrothiophen-2-yl)methyl)hydrazine is unique due to the combination of the thiophene ring and the hydrazine functional group. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler thiophene or hydrazine derivatives.
Propriétés
Formule moléculaire |
C5H12N2S |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
thiolan-2-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2 |
Clé InChI |
ADUQYULWMUSBSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


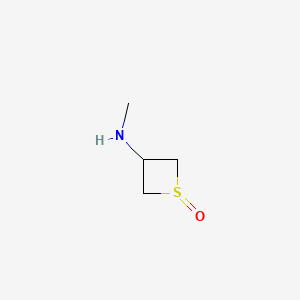


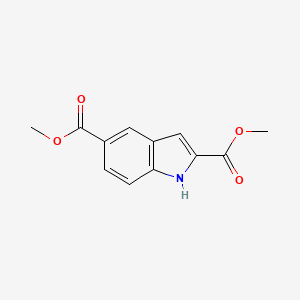
![9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
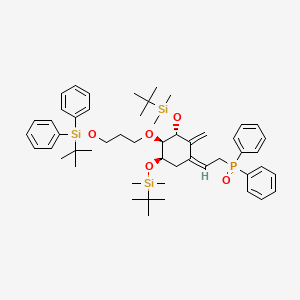
![Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B13640883.png)
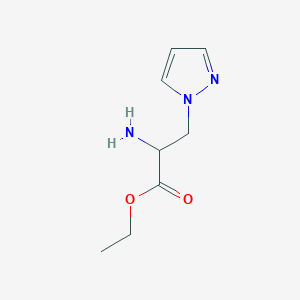

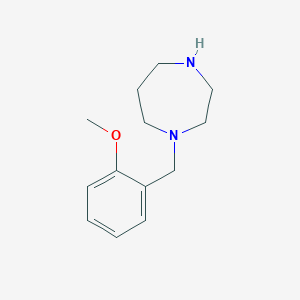
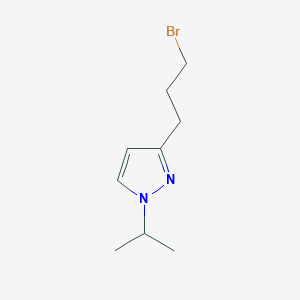
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)

